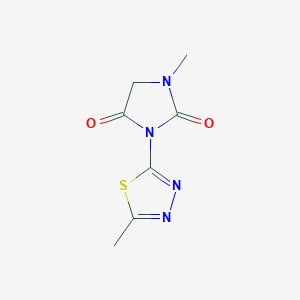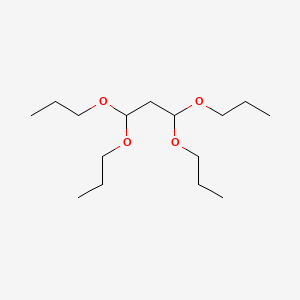
1,1,3,3-Tetrapropoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrapropoxypropane is an organic compound with the molecular formula C13H28O4. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
1,1,3,3-Tetrapropoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of malondialdehyde with propanol in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. Industrial production methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,1,3,3-Tetrapropoxypropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the propoxy groups are replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1,1,3,3-Tetrapropoxypropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and intermediates.
Biology: It is utilized in biochemical assays and studies involving lipid peroxidation and oxidative stress.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetrapropoxypropane involves its ability to act as a reactive intermediate in various chemical reactions. It can form stable complexes with other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1,1,3,3-Tetrapropoxypropane can be compared with other similar compounds such as 1,1,3,3-Tetramethoxypropane and 1,1,3,3-Tetraethoxypropane. These compounds share similar structural features but differ in their alkoxy groups (methoxy, ethoxy, propoxy). The uniqueness of this compound lies in its specific reactivity and stability, which can be advantageous in certain chemical reactions and industrial applications.
Similar compounds include:
- 1,1,3,3-Tetramethoxypropane
- 1,1,3,3-Tetraethoxypropane
These compounds can be used interchangeably in some reactions, but their reactivity and stability may vary depending on the specific conditions and desired outcomes.
Properties
CAS No. |
65099-93-6 |
|---|---|
Molecular Formula |
C15H32O4 |
Molecular Weight |
276.41 g/mol |
IUPAC Name |
1,1,3,3-tetrapropoxypropane |
InChI |
InChI=1S/C15H32O4/c1-5-9-16-14(17-10-6-2)13-15(18-11-7-3)19-12-8-4/h14-15H,5-13H2,1-4H3 |
InChI Key |
IPDPHCKDDOKUIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(CC(OCCC)OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



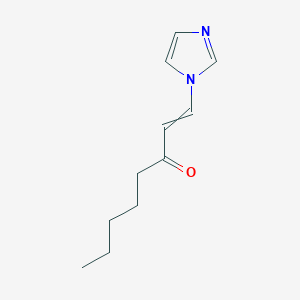

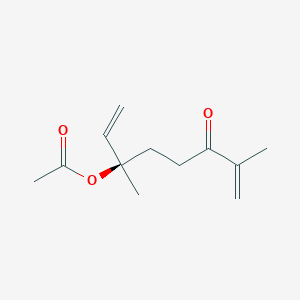
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
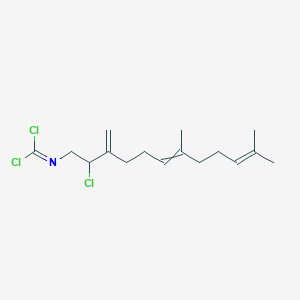
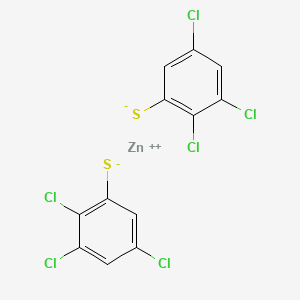

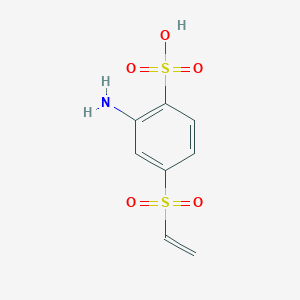


![1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one](/img/structure/B14496798.png)
